2,6-Diphenylpyridine-4-carbaldehyde

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers often need a pyridine scaffold with a reactive aldehyde handle for condensation and derivatization. 2,6-Diphenylpyridine-4-carbaldehyde (CAS 18780-01-3) provides a unique 4-aldehyde functionality that enables Schiff base formation, reductive amination, and Grignard additions-transformations not feasible with other 4-substituted analogs. Key advantages: - Distinct reactivity vs. 4-COOH, 4-Me, or 4-CH2OH derivatives - Ideal for medicinal chemistry library synthesis and fluorescent sensor development - High purity (≥97%) with reliable global shipping.

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
CAS No. 18780-01-3
Cat. No. B172189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyridine-4-carbaldehyde
CAS18780-01-3
Synonyms2,6-diphenylpyridine-4-carbaldehyde
Molecular FormulaC18H13NO
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=O
InChIInChI=1S/C18H13NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-13H
InChIKeyADNGVKJNNLKJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpyridine-4-carbaldehyde Overview


2,6-Diphenylpyridine-4-carbaldehyde (CAS 18780-01-3) is a substituted pyridine derivative with the molecular formula C18H13NO and a molecular weight of 259.3 g/mol . It features two phenyl groups at the 2- and 6-positions of the pyridine ring and a reactive aldehyde group at the 4-position . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems and functional materials. The presence of the aldehyde functionality at the 4-position distinguishes it from other 2,6-diphenylpyridine derivatives and enables specific downstream derivatization strategies, making it a valuable building block for medicinal chemistry, agrochemical, and materials science applications.

2,6-Diphenylpyridine-4-carbaldehyde Generic Substitution Issues


The specific substitution pattern of 2,6-diphenylpyridine-4-carbaldehyde—with an aldehyde at the 4-position—imparts unique reactivity that cannot be replicated by other 4-substituted analogs (e.g., 4-carboxylic acid, 4-methyl, or 4-methanol derivatives) [1]. The aldehyde group enables a distinct set of transformations, including Schiff base formation, reductive amination, and Grignard additions, which are not feasible with less reactive functional groups. Furthermore, the electronic and steric environment created by the 2,6-diphenyl substitution modulates the reactivity of the aldehyde, affecting both reaction kinetics and product selectivity. Consequently, replacing this compound with a generic 4-substituted 2,6-diphenylpyridine will not yield the same synthetic intermediate or final product, underscoring the need for precise procurement based on defined chemical functionality [2].

2,6-Diphenylpyridine-4-carbaldehyde Key Differentiators


Aldehyde Reactivity Advantage

2,6-Diphenylpyridine-4-carbaldehyde provides a reactive aldehyde handle that enables direct nucleophilic additions and condensations, which are not possible with the corresponding carboxylic acid analog. The aldehyde group can be quantitatively reduced to the alcohol (2,6-diphenylpyridin-4-yl)methanol or oxidized to the acid, offering versatile entry points into diverse chemical space . In contrast, 2,6-diphenylpyridine-4-carboxylic acid requires activation (e.g., acid chloride formation) for similar transformations, adding synthetic steps and reducing overall efficiency.

Organic Synthesis Medicinal Chemistry Building Blocks

Crystal Packing Differences

X-ray crystallographic analysis reveals distinct intermolecular hydrogen bonding patterns for 2,6-diphenylpyridine-4-carboxylic acid, which forms centrosymmetric cyclic dimers via O-H...O hydrogen bonds [1]. While the crystal structure of 2,6-diphenylpyridine-4-carbaldehyde itself has not been widely reported, the aldehyde group is expected to participate in weaker C-H...O interactions rather than strong O-H...O hydrogen bonds. This difference in solid-state packing can influence material properties such as melting point, solubility, and stability, which are critical for formulation and processing.

Crystallography Supramolecular Chemistry Solid-State Properties

Bleaching Herbicide Activity

A series of 4-substituted 2,6-diphenylpyridines, including those with various functional groups at the 4-position, have been identified as potent bleaching herbicides that act by inhibiting carotenoid biosynthesis [1]. While specific IC50 or EC50 values for 2,6-diphenylpyridine-4-carbaldehyde are not reported in the open literature, the class demonstrates activity in the low micromolar to nanomolar range against phytoene desaturase [2]. The aldehyde derivative may serve as a prodrug or a metabolic precursor to more active species, but this remains to be empirically validated.

Agrochemicals Herbicides Phytoene Desaturase Inhibition

Fluorescent Sensor Potential

2,6-Diphenylpyridine derivatives with electron-withdrawing substituents (e.g., aldehyde) exhibit fluorescence properties that are sensitive to environmental changes, making them candidates for fluorescent molecular sensors [1]. Studies on related compounds show that electron-withdrawing groups shift the fluorescence spectrum and can enhance quantum yield [2]. The aldehyde group in 2,6-diphenylpyridine-4-carbaldehyde is expected to exert a similar electron-withdrawing effect, potentially tuning the compound's photophysical properties for specific sensing applications.

Fluorescent Sensors Photopolymerization Monitoring Materials Science

2,6-Diphenylpyridine-4-carbaldehyde Applications


Synthesis of Heterocyclic Intermediates

The aldehyde group at the 4-position of 2,6-diphenylpyridine-4-carbaldehyde serves as a key synthetic handle for constructing complex heterocyclic scaffolds. It can undergo condensation with amines to form Schiff bases, which are valuable intermediates in the synthesis of bioactive molecules. Additionally, the aldehyde can be reduced to the corresponding alcohol or oxidized to the carboxylic acid, providing multiple entry points for further functionalization [1]. This versatility makes it a preferred building block for medicinal chemists engaged in lead optimization and library synthesis.

Fluorescent Sensors for Photopolymerization

Due to its electron-withdrawing aldehyde substituent, 2,6-diphenylpyridine-4-carbaldehyde may serve as a fluorescent molecular sensor for monitoring free-radical and cationic photopolymerization processes. The compound's fluorescence properties are expected to change in response to the polymerization environment, enabling real-time monitoring of reaction progress [1]. This application leverages the unique electronic properties imparted by the aldehyde group, distinguishing it from other 2,6-diphenylpyridine derivatives.

Herbicide Lead Discovery and SAR

As a member of the 2,6-diphenylpyridine class of bleaching herbicides, this compound can be used in structure-activity relationship (SAR) studies aimed at optimizing herbicidal potency and crop selectivity. The aldehyde group may be explored as a prodrug moiety or as a site for further derivatization to improve bioavailability and field performance [1]. Its inclusion in screening libraries can help identify new lead compounds with improved safety and efficacy profiles.

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